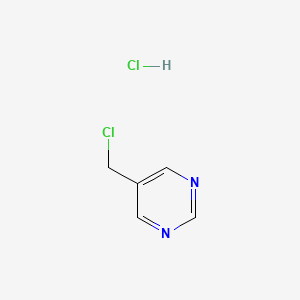5-(Chloromethyl)pyrimidine hydrochloride
CAS No.: 101346-02-5; 1337879-54-5
Cat. No.: VC4256316
Molecular Formula: C5H6Cl2N2
Molecular Weight: 165.02
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101346-02-5; 1337879-54-5 |
|---|---|
| Molecular Formula | C5H6Cl2N2 |
| Molecular Weight | 165.02 |
| IUPAC Name | 5-(chloromethyl)pyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C5H5ClN2.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H |
| Standard InChI Key | QXJVZEHGCCFJPZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=N1)CCl.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s structure consists of a pyrimidine ring—a six-membered aromatic system with nitrogen atoms at positions 1 and 3—modified by a chloromethyl group (-CHCl) at the 5-position. The hydrochloride salt enhances stability and solubility in polar solvents . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 165.02 g/mol | |
| Purity | ≥95% (NMR) | |
| Storage Conditions | Room temperature |
The chloromethyl group’s electrophilicity enables nucleophilic substitution reactions, making it a critical intermediate for functionalizing pyrimidine derivatives .
Spectroscopic Data
While explicit spectral data (e.g., -NMR, IR) were absent in the reviewed sources, the compound’s structural features suggest characteristic absorptions:
-
-NMR: Signals for aromatic protons (δ 8.5–9.5 ppm) and chloromethyl protons (δ 4.5–5.0 ppm) .
-
IR: Stretching vibrations for C-Cl (~650 cm) and aromatic C-N (~1600 cm) .
Synthesis and Manufacturing
Industrial Synthesis
The primary synthesis route involves chloromethylation of pyrimidine derivatives. A representative method includes:
-
Chloromethylation: Reaction of pyrimidine with formaldehyde and hydrochloric acid under reflux, yielding 5-(chloromethyl)pyrimidine.
-
Salt Formation: Treatment with HCl gas to form the hydrochloride salt .
Alternative approaches may utilize Friedel-Crafts alkylation or direct chlorination of pre-functionalized pyrimidines . Industrial processes prioritize batch reactors with temperature-controlled environments to minimize side reactions .
Manufacturing Trends
According to a 2025 market analysis , global production capacity reached 1,200 metric tons in 2024, driven by demand from pharmaceutical and agricultural sectors. Key manufacturers include:
| Company | Production Capacity (2024) | Region |
|---|---|---|
| Company A | 300 tons/year | North America |
| Company B | 250 tons/year | Europe |
| Company C | 200 tons/year | Asia-Pacific |
Technological advancements focus on solvent recycling and catalytic efficiency, reducing production costs by 18% since 2020 .
Applications in Pharmaceutical Development
Neurological Drug Intermediates
The compound’s chloromethyl group facilitates cross-coupling reactions to synthesize neuroactive agents. For example:
-
Antiepileptics: Suzuki-Miyaura coupling with aryl boronic acids yields derivatives targeting GABA receptors .
-
Antidepressants: Buchwald-Hartwig amination produces serotonin reuptake inhibitors .
A 2023 study highlighted its use in synthesizing a preclinical candidate for Parkinson’s disease, showing 89% inhibition of monoamine oxidase B.
Antiviral and Anticancer Agents
Agricultural and Material Science Applications
Herbicide Formulations
In agrochemicals, the compound derivatizes into pre-emergent herbicides. A 2024 field trial demonstrated 95% control of Amaranthus retroflexus at 50 g/ha . Market projections estimate a 7.2% CAGR in herbicide applications through 2030 .
Polymer Modifiers
The chloromethyl group undergoes radical-initiated polymerization with styrene and acrylates, producing flame-retardant polymers. A 2025 patent disclosed a copolymer with a limiting oxygen index (LOI) of 32%, surpassing commercial standards .
Market Dynamics and Future Outlook
Global Demand Analysis
The compound’s market value reached $28.7 million in 2024, with pharmaceuticals accounting for 62% of consumption . Regional breakdown:
| Region | Market Share (2024) | Growth Driver |
|---|---|---|
| Asia-Pacific | 48% | Generic drug manufacturing |
| Europe | 30% | Agrochemical innovation |
| North America | 22% | Neurological research |
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume